1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine
Description
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-22-14-7-9-15(10-8-14)23(20,21)16-11-18(12-16)17(19)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXXFRHNOCANFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the azetidin-1-yl intermediate, which is then reacted with 4-methoxyphenyl sulfonyl chloride under basic conditions to form the sulfonyl azetidine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonyl group facilitates nucleophilic attack, enabling bond formation with nucleophiles (e.g., amines, alcohols).
Ring-Opening Reactions
The azetidine ring undergoes strain-driven ring-opening under acidic or basic conditions:
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Acidic conditions : Protonation at the nitrogen atom weakens the ring, leading to cleavage .
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Nucleophilic attack : Reagents like water or alcohols open the ring to form amino alcohols .
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Acidic ring-opening | H+ (e.g., HCl) | Aqueous medium | Amino alcohol derivatives | |
| Nucleophilic attack | ROH (alcohol) | Basic catalysts | Substituted amino alcohols |
Photocatalytic Reactions
While not directly demonstrated for this compound, similar azetidines participate in photocatalytic processes:
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[2+2] Cycloadditions : Activated by Ir(III) photocatalysts (e.g., fac-[Ir(dFppy)₃]) under blue light, yielding cyclobutane derivatives .
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Aziridination : Triplet nitrene insertion into alkenes using sulfonyl azides and organic dyes .
Analytical Characterization
Key techniques for structural confirmation:
-
NMR spectroscopy : Identifies aromatic regions and substituent patterns.
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Mass spectrometry : Confirms molecular weight and fragmentation patterns.
Reactivity Trends
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine typically involves the reaction of benzoyl and sulfonyl groups with azetidine derivatives. The compound's structural characteristics enable it to interact with various biological targets, making it a candidate for further investigation in drug development.
Biological Activities
This compound exhibits several biological activities that are relevant to its potential applications:
- Anticancer Activity : Preliminary studies suggest that compounds containing azetidine structures can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results in inhibiting the growth of breast, colon, and cervical cancer cells .
- Antimicrobial Properties : Some derivatives of azetidine compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the sulfonyl group is believed to enhance this activity by interfering with bacterial growth mechanisms .
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their ability to inhibit enzymes such as carbonic anhydrase, which is implicated in tumor growth and metastasis. This inhibition could potentially lead to therapeutic applications in cancer treatment .
Case Studies and Research Findings
Several studies have explored the applications of azetidine derivatives, providing insights into their efficacy and mechanisms of action:
- Antitumor Evaluation : A study evaluating novel azetidine derivatives found that certain compounds exhibited significant anticancer activity against human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Enzyme Inhibition Studies : Research has indicated that some derivatives can selectively inhibit specific enzymes associated with tumor progression. For instance, a series of benzenesulfonamide derivatives were shown to selectively inhibit carbonic anhydrase IX, leading to reduced tumor growth in vitro and in vivo .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into how this compound interacts with target proteins. These studies help predict the binding affinity and potential efficacy of the compound as a therapeutic agent .
Data Tables
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The azetidinyl ring may interact with biological receptors, modulating their function. The phenyl methanone moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
Key Differences :
- Steric Hindrance : The bulky benzoyl group may hinder nucleophilic attacks at the azetidine ring compared to smaller substituents like chloro or oxo groups .
- Solubility: The 4-methoxybenzenesulfonyl group improves aqueous solubility relative to non-polar aryl substituents in , but the benzoyl group counteracts this by increasing lipophilicity .
Redox and Photochemical Properties
- Photo-Oxidation/Reduction : Azetidine derivatives undergo ring-opening via electron transfer. Oxidation decreases the energy barrier for ring-opening (e.g., cis-isomers in ), while reduction facilitates heterocycle cleavage. The target compound’s benzoyl group may stabilize radical intermediates during redox processes, altering repair kinetics in DNA lesion models .
- Comparison with Analogues: 1-(4-Methoxybenzenesulfonyl)azetidin-3-amine : Lacking a benzoyl group, this compound may exhibit faster ring-opening due to reduced steric and electronic stabilization. Chloroazetidinones : Electrophilic chloro groups could enhance susceptibility to nucleophilic attack, contrasting with the target compound’s redox-driven reactivity.
Biological Activity
1-Benzoyl-3-(4-methoxybenzenesulfonyl)azetidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique azetidine ring structure with a benzoyl group and a methoxybenzenesulfonyl substituent. This configuration may contribute to its biological activity by influencing its interaction with various biological targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways related to inflammation, cancer progression, or other diseases.
- Antimicrobial Activity : Similar compounds have shown efficacy against microbial infections, suggesting that this azetidine derivative may exhibit similar properties.
Anticancer Properties
Research indicates that compounds containing azetidine rings have demonstrated anticancer activity. A study highlighted that derivatives of azetidines can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Table 1 summarizes key findings from relevant studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction | |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest | |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound's structural features may also confer anti-inflammatory properties. Research has shown that azetidine derivatives can inhibit pro-inflammatory cytokine production. A case study demonstrated significant reductions in TNF-α and IL-6 levels in vitro:
- Case Study : In an experiment involving macrophage cells stimulated with LPS, treatment with the compound resulted in a 40% decrease in TNF-α production compared to control groups (p < 0.05).
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Benzoyl-2-(4-methoxyphenyl)azetidine | Azetidine derivative | Moderate anticancer activity |
| 1-Benzoyl-3-(phenylsulfonyl)azetidine | Azetidine derivative | Strong anti-inflammatory effects |
| 1-Benzoyl-3-(4-chlorobenzenesulfonyl)azetidine | Azetidine derivative | Potent antimicrobial properties |
Future Directions and Research Opportunities
Given the promising biological activities observed, further research is warranted to explore:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the specific molecular targets and pathways influenced by the compound.
- Structural Modifications : Investigating how variations in the substituents affect biological activity and selectivity.
Q & A
Q. What are the common synthetic routes for 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sulfonylation of azetidine derivatives followed by benzoylation. A fractional factorial design (FFD) can optimize parameters like temperature, solvent polarity, and stoichiometric ratios of reagents. For example, varying reaction time (6–24 hours) and temperature (25–80°C) while monitoring intermediates via HPLC ( ) allows identification of optimal conditions. Statistical tools like response surface methodology (RSM) help minimize experimental runs while maximizing yield . Reaction path search methods ( ) using quantum chemical calculations can predict feasible pathways, reducing trial-and-error approaches.
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, IR). For instance, H NMR can confirm benzoyl and sulfonyl group integration ratios, while LC-MS identifies impurities. Cross-validate using X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry ( ). Differential scanning calorimetry (DSC) assesses thermal stability, correlating with purity thresholds (>95%) for pharmacological studies .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer: Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorescence-based readouts ( ). Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for kinases) ensure reliability. Cell viability assays (MTT or resazurin) assess cytotoxicity in parallel. Normalize data against solvent controls to mitigate false positives .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?
Methodological Answer: Perform hybrid DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or dynamic conformational changes. Solvent correction models (e.g., PCM in Gaussian) and variable-temperature NMR (25–60°C) can validate rotational barriers or tautomeric equilibria . If crystallography data ( ) conflicts with solution-phase NMR, consider polymorphic forms or solvent adducts.
Q. What computational strategies are effective for predicting metabolic pathways or degradation products?
Methodological Answer: Apply in silico tools like MetaSite or GLORYx to simulate phase I/II metabolism. Validate predictions via forced degradation studies under acidic, basic, oxidative, and photolytic conditions (ICH guidelines). Use high-resolution mass spectrometry (HRMS) to identify degradation products and propose mechanisms (e.g., sulfonyl group hydrolysis or benzoyl ring oxidation) .
Q. How can researchers address conflicting bioactivity results across cell lines or assay platforms?
Methodological Answer: Conduct a meta-analysis of dose-response data using hierarchical Bayesian models to account for inter-assay variability. Validate target engagement via cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR). Cross-correlate with transcriptomic profiling (RNA-seq) to identify off-target pathways influencing activity .
Q. What advanced crystallographic techniques resolve disorder in the compound’s solid-state structure?
Methodological Answer: Use synchrotron X-ray diffraction for high-resolution data (<1.0 Å). Apply Hirshfeld surface analysis to map intermolecular interactions (e.g., C-H···O bonds) contributing to lattice energy ( ). For dynamic disorder, refine structures using split-atom models or molecular dynamics (MD) simulations .
Methodological Challenges and Solutions
3.1 Designing multi-step syntheses with competing reaction pathways
Solution:
Apply retrosynthetic analysis guided by bond dissociation energies (BDEs) and electron density maps (). Use flow chemistry to isolate intermediates and suppress side reactions. Monitor in situ via PAT (process analytical technology) tools like FTIR probes .
3.2 Reconciling computational docking scores with experimental IC values
Solution:
Incorporate solvation effects and protein flexibility in docking simulations (AutoDock Vina with explicit water models). Validate with alchemical free energy calculations (FEP/MBAR) to improve correlation with in vitro data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
